![molecular formula C19H23BO3 B1603913 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-68-7](/img/structure/B1603913.png)
4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
This compound is also known as (Pinacolboryl)benzene, 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, Pinacol phenylboronate, cyclic tetramethylethylene ester benzeneboronic acid . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of this compound has been optimized and its structures were confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray single crystal diffraction . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 27-31 °C (lit.) . Its empirical formula is C12H17BO2 and it has a molecular weight of 204.07 .Mechanism of Action
Target of Action
Phenylboronic acid derivatives are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to an organic molecule . This interaction can lead to the formation of new carbon-carbon (C-C) bonds, a crucial step in many organic synthesis reactions .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific context in which it is used. In organic synthesis reactions, the compound can facilitate the formation of new C-C bonds, enabling the synthesis of a wide range of organic compounds .
Safety and Hazards
Future Directions
The compound is widely used in biology, organic synthesis, catalysis, and crystal engineering . It has potential applications in the synthesis of anti-cancer drugs, regulation of insulin rhythm, prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion, and more .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDZGEOQKHIWKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640407 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912569-68-7 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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